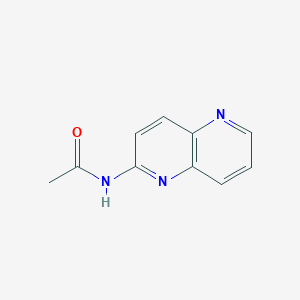

N-(1,5-naphthyridin-2-yl)acetamide

描述

N-(1,5-naphthyridin-2-yl)acetamide is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a fused ring system containing nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . Another approach includes the reaction of quinoline with dimethylformamide acetal to form an amidine intermediate, which is then reacted with acetonitrile anion and chlorinated with phosphorus oxychloride .

Industrial Production Methods

Industrial production of N-(1,5-naphthyridin-2-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

化学反应分析

Oxidation Reactions

N-(1,5-naphthyridin-2-yl)acetamide undergoes oxidation primarily at the nitrogen atoms or side chains. Key transformations include:

The N-oxidation mechanism involves electrophilic attack on the nitrogen lone pair, forming stable N-oxide derivatives. These products are often intermediates in medicinal chemistry applications .

Reduction Reactions

Reductive modifications target the acetamide group or the aromatic ring:

Reduction of the acetamide group to an amine enhances nucleophilicity, enabling further functionalization.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on the naphthyridine ring:

Electrophilic Substitution

The C-2 and C-6 positions are susceptible to halogenation and nitration:

Nucleophilic Substitution

Nucleophilic displacement reactions are facilitated by activating groups:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield/Notes | Source |

|---|---|---|---|---|

| Amination | NH₃ or amines (Cu catalyst) | 2-Amino-1,5-naphthyridines | Requires high temperatures |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation:

For example, Suzuki coupling with 4-formylphenylboronic acid under Pd catalysis produces biaryl derivatives used in drug discovery .

Trifluoromethylation

Electrophilic trifluoromethylation introduces CF₃ groups for enhanced lipophilicity:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield/Notes | Source |

|---|---|---|---|---|

| CF₃ addition | CF₃TMS, HF, DMPU solvent | 2-Trifluoromethyl-1,5-naphthyridine | 32% yield, regioselective |

This reaction proceeds via a six-membered transition state stabilized by hydrogen bonding .

Functional Group Modifications

The acetamide side chain participates in hydrolysis and acylation:

Metal Complexation

This compound acts as a ligand for transition metals:

Key Mechanistic Insights

-

N-Oxidation : Proceeds via radical intermediates in the presence of peroxides.

-

Suzuki Coupling : Requires electron-deficient aryl boronic acids for efficient transmetallation .

-

Trifluoromethylation : Enhanced by HF-mediated activation of CF₃TMS .

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules and functional materials.

科学研究应用

Biological Applications

-

Antimicrobial Activity :

- Compounds based on 1,5-naphthyridine, including N-(1,5-naphthyridin-2-yl)acetamide, have shown significant antibacterial and antiparasitic properties. For instance, studies indicate that 2,8-disubstituted 1,5-naphthyridines can inhibit Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K), a crucial enzyme for malaria parasite survival . This inhibition mechanism can lead to the development of new antimalarial drugs with reduced resistance potential.

- Anticancer Properties :

- Anti-inflammatory Effects :

Chemical Applications

- Synthetic Organic Chemistry :

- Ligands in Coordination Chemistry :

- Organic Light Emitting Diodes (OLEDs) :

Case Study 1: Antimalarial Development

A series of 2,8-disubstituted 1,5-naphthyridines were synthesized and evaluated for their ability to inhibit Plasmodium falciparum. The lead compound demonstrated an 80% reduction in parasitemia in preclinical models, indicating its potential as a new antimalarial agent .

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of this compound derivatives showed promising results against various cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

作用机制

The mechanism of action of N-(1,5-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

相似化合物的比较

N-(1,5-naphthyridin-2-yl)acetamide can be compared with other naphthyridine derivatives, such as:

1,8-naphthyridine: Known for its use in the development of fluorescent chemosensors.

1,6-naphthyridine: Studied for its potential antimicrobial properties.

1,7-naphthyridine: Investigated for its role in the synthesis of metal complexes.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

N-(1,5-naphthyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a naphthyridine core, which is known for its ability to interact with various biological targets. The compound can be synthesized through several methods, including cyclization reactions and modifications of existing naphthyridine derivatives .

Biological Activities

The biological activities of this compound encompass:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Research has shown that naphthyridine derivatives can enhance the efficacy of existing antibiotics by acting synergistically .

- Anticancer Properties : this compound has been investigated for its potential as an anticancer agent. It may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways .

- Anti-inflammatory Effects : Some studies suggest that naphthyridine derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways. For instance, it has been suggested that certain naphthyridine derivatives inhibit bacterial topoisomerases, leading to cell death in bacterial strains .

- Interaction with Receptors : Naphthyridine compounds can also interact with various receptors and nucleic acids, modulating their activity and affecting cellular processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several naphthyridine derivatives, including this compound. The results indicated a significant reduction in the minimum inhibitory concentration (MIC) when combined with fluoroquinolone antibiotics against multi-resistant strains of Staphylococcus aureus and Escherichia coli. This suggests a potential role for this compound in enhancing antibiotic effectiveness .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types. Further mechanistic studies revealed that it induced apoptosis in cancer cells through caspase activation pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

N-(1,5-naphthyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7(14)12-10-5-4-8-9(13-10)3-2-6-11-8/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPZKPVBYNLJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356470 | |

| Record name | N-(1,5-naphthyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38956-59-1 | |

| Record name | N-(1,5-naphthyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。